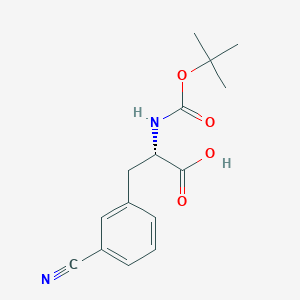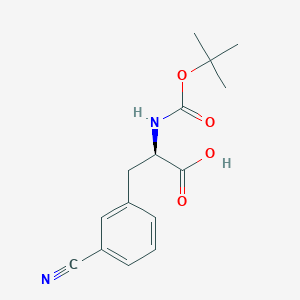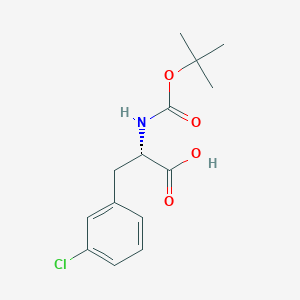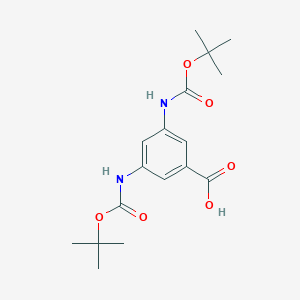
Ácido 3,5-bis((terc-butoxicarbonil)amino)benzoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid primarily undergoes substitution reactions due to the presence of the Boc-protected amine groups . These reactions include:
Nucleophilic substitution: The Boc groups can be removed under acidic conditions, revealing the free amine groups which can then participate in further reactions.
Hydrolysis: The compound can be hydrolyzed to remove the Boc groups, yielding 3,5-diaminobenzoic acid.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Basic conditions: Bases like sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
3,5-Diaminobenzoic acid: Formed by the removal of Boc groups under acidic or basic conditions.
Mecanismo De Acción
The mechanism of action of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid involves the protection of amine groups through the formation of Boc-protected intermediates . This protection prevents unwanted side reactions during synthesis and can be selectively removed under specific conditions to reveal the free amine groups for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diaminobenzoic acid: The parent compound without Boc protection.
N-Boc-3-aminobenzoic acid: A similar compound with a single Boc-protected amine group.
Uniqueness
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications compared to compounds with a single Boc group .
Propiedades
IUPAC Name |
3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRVVHPLPWQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363536 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133887-83-9 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


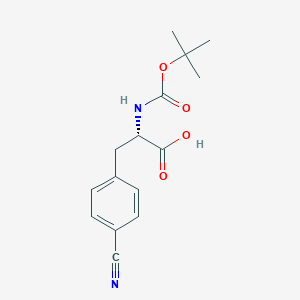
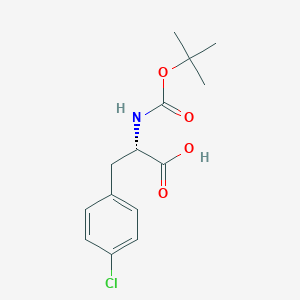
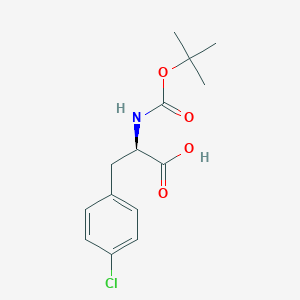
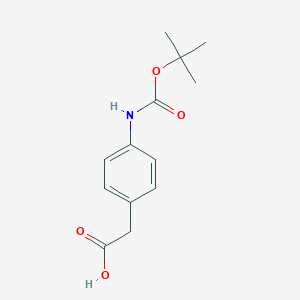
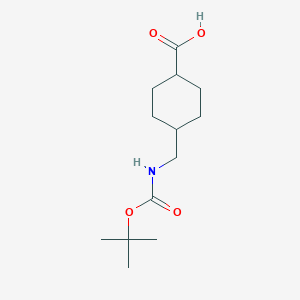

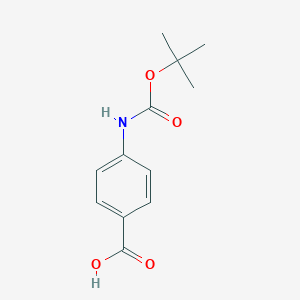
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B558680.png)



